molecular formula C34H52N8O12S B12557262 L-Seryl-L-seryl-L-valyl-L-tryptophyl-L-threonyl-L-seryl-L-methionine CAS No. 194156-61-1

L-Seryl-L-seryl-L-valyl-L-tryptophyl-L-threonyl-L-seryl-L-methionine

Katalognummer: B12557262
CAS-Nummer: 194156-61-1
Molekulargewicht: 796.9 g/mol
InChI-Schlüssel: TXWIEJQUVVPNQQ-UVKDBALRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Seryl-L-seryl-L-valyl-L-tryptophyl-L-threonyl-L-seryl-L-methionine is a peptide compound composed of seven amino acids: serine, valine, tryptophan, threonine, and methionine. Peptides like this one are essential in various biological processes and have significant applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-seryl-L-valyl-L-tryptophyl-L-threonyl-L-seryl-L-methionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: Amino acids are activated using reagents like HBTU or DIC.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

L-Seryl-L-seryl-L-valyl-L-tryptophyl-L-threonyl-L-seryl-L-methionine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like methionine and tryptophan.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various chemical reagents depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

Wissenschaftliche Forschungsanwendungen

L-Seryl-L-seryl-L-valyl-L-tryptophyl-L-threonyl-L-seryl-L-methionine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based vaccines.

    Industry: Utilized in the development of peptide-based materials and biotechnological processes.

Wirkmechanismus

The mechanism of action of L-Seryl-L-seryl-L-valyl-L-tryptophyl-L-threonyl-L-seryl-L-methionine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate biological pathways by binding to these targets, leading to various physiological effects. The exact pathways and targets depend on the specific context of its application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • L-Valyl-L-seryl-L-threonyl-L-leucyl-L-seryl-L-seryl-L-prolyl-L-alanyl-L-seryl-L-threonine
  • L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline
  • Semaglutide

Uniqueness

L-Seryl-L-seryl-L-valyl-L-tryptophyl-L-threonyl-L-seryl-L-methionine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Compared to similar peptides, it may exhibit different binding affinities, stability, and biological activities, making it valuable for specific research and industrial applications.

Eigenschaften

CAS-Nummer

194156-61-1

Molekularformel

C34H52N8O12S

Molekulargewicht

796.9 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C34H52N8O12S/c1-16(2)26(41-31(50)25(15-45)39-28(47)20(35)13-43)32(51)38-23(11-18-12-36-21-8-6-5-7-19(18)21)29(48)42-27(17(3)46)33(52)40-24(14-44)30(49)37-22(34(53)54)9-10-55-4/h5-8,12,16-17,20,22-27,36,43-46H,9-11,13-15,35H2,1-4H3,(H,37,49)(H,38,51)(H,39,47)(H,40,52)(H,41,50)(H,42,48)(H,53,54)/t17-,20+,22+,23+,24+,25+,26+,27+/m1/s1

InChI-Schlüssel

TXWIEJQUVVPNQQ-UVKDBALRSA-N

Isomerische SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N)O

Kanonische SMILES

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.